Product packaging for SODIUM ETHYL p-HYDROXYBENZOATE(Cat. No.:CAS No. 35285-68-8)

SODIUM ETHYL p-HYDROXYBENZOATE

Cat. No.: B1324501
CAS No.: 35285-68-8
M. Wt: 189.16 g/mol
InChI Key: HLEKLAHSVAPCPF-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Parahydroxybenzoates in Chemical Science

Alkyl parahydroxybenzoates, commonly known as parabens, are a class of alkyl esters of p-hydroxybenzoic acid. atamanchemicals.com This family of compounds, including the widely recognized methylparaben, ethylparaben (B1671687), propylparaben (B1679720), and butylparaben (B1668127), serves a significant role in various scientific and industrial applications. fda.gov In chemical science, parabens are notable for their antimicrobial properties, which has led to their extensive use as preservatives. tiiips.comwikipedia.org

The general chemical structure of a paraben consists of a benzene (B151609) ring substituted with a hydroxyl group and an ester group at the para position. The identity of the alkyl group (e.g., methyl, ethyl, propyl) differentiates the various types of parabens. tiiips.com This structural motif is key to their chemical behavior and antimicrobial efficacy. The synthesis of parabens is typically achieved through the esterification of p-hydroxybenzoic acid with the corresponding alcohol. atamanchemicals.comwikipedia.org For instance, ethylparaben is synthesized from p-hydroxybenzoic acid and ethanol (B145695). atamanchemicals.com Sodium ethylparaben is the sodium salt of ethylparaben, formed by neutralizing ethylparaben with sodium hydroxide (B78521), which significantly increases its water solubility. specialchem.com

Significance of Sodium Ethylparaben as a Research Subject in Chemical Transformations and Interactions

Sodium ethylparaben, with its enhanced water solubility compared to its parent compound, ethylparaben, is a subject of interest in studies of chemical transformations and interactions, particularly in aqueous environments. specialchem.comatamankimya.com Its solubility facilitates its incorporation into various formulations and also influences its environmental fate and transport. specialchem.com

Research into the chemical transformations of sodium ethylparaben often focuses on its degradation pathways. For instance, studies have investigated its hydrolysis back to ethylparaben and ultimately to p-hydroxybenzoic acid under different pH conditions. atamanchemicals.com The stability of ethylparaben solutions is pH-dependent; they are stable at a pH of 3–6 but are susceptible to rapid hydrolysis at a pH of 8 or higher. atamanchemicals.com

Furthermore, the interaction of ethylparaben and by extension, its sodium salt, with other chemical species is an active area of research. This includes interactions with cyclodextrins, which can form inclusion complexes, potentially altering the compound's properties and behavior. taylorandfrancis.com The study of these interactions is crucial for understanding its behavior in complex chemical matrices.

Current Research Landscape and Key Academic Inquiries

The current research landscape for sodium ethylparaben and parabens, in general, is multifaceted. A significant portion of research is dedicated to the development of advanced analytical methods for their detection and quantification in various matrices. researchgate.netscirp.org Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis are commonly employed. researchgate.netscirp.org HPLC, in particular, is widely used for paraben analysis as it often does not require a derivatization step. researchgate.net More advanced methods like ultra-performance liquid chromatography (UPLC) coupled with electrochemical detection are being developed to achieve faster analysis times and improved sensitivity. scirp.org

Another key area of academic inquiry is the environmental fate and transformation of parabens. Researchers are investigating the degradation of these compounds through processes like advanced oxidation processes (AOPs), including ozonation and photocatalysis. wikipedia.orgebi.ac.uk For example, studies have shown that ozonation can be highly effective in removing parabens from water. wikipedia.org Photocatalytic degradation using catalysts like silver carbonate has also been explored, with studies showing complete removal of ethylparaben under certain conditions. mdpi.com The identification of transformation by-products, such as 4-hydroxybenzoic acid and phenol (B47542), is a critical aspect of this research. ebi.ac.uk

Scope and Research Trajectories for Sodium Ethylparaben Investigation

Future research on sodium ethylparaben is expected to follow several key trajectories. A primary focus will be on the continued development of more sensitive and efficient analytical techniques for its detection in complex environmental and biological samples. atamanchemicals.com This is crucial for monitoring its presence and understanding its distribution in the environment.

Investigations into the chemical transformation and degradation of sodium ethylparaben will also continue to be a priority. This includes a deeper exploration of its degradation pathways under various environmental conditions and the identification of all potential transformation products. researchgate.net Research into novel remediation technologies, such as advanced oxidation processes, will aim to optimize their efficiency for the removal of parabens from water and wastewater. ebi.ac.uk

Furthermore, there is a growing interest in understanding the interactions of sodium ethylparaben with other co-existing compounds in real-world scenarios. medchemexpress.com This includes studying its interactions with natural organic matter and other micropollutants, which can influence its environmental behavior and transformation. The study of the ultrasonic and volumetric behavior of sodium ethylparaben in aqueous solutions with other compounds like glycols provides insights into solute-solvent interactions and the structural effects on the solution. medchemexpress.com

Physicochemical Properties of Sodium Ethylparaben

Analytical Techniques for Paraben Detection

Table of Compound Names

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3.Na<br>C9H10NaO3 B1324501 SODIUM ETHYL p-HYDROXYBENZOATE CAS No. 35285-68-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35285-68-8

Molecular Formula

C9H10O3.Na
C9H10NaO3

Molecular Weight

189.16 g/mol

IUPAC Name

sodium 4-ethoxycarbonylphenolate

InChI

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;

InChI Key

HLEKLAHSVAPCPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)O.[Na]

melting_point

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C

Other CAS No.

35285-68-8

physical_description

White, crystalline hygroscopic powder

Pictograms

Corrosive; Irritant

Origin of Product

United States

Advanced Analytical Chemistry for Sodium Ethylparaben Investigation

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For sodium ethylparaben (B1671687) and other related paraben compounds, liquid and gas chromatography are the most employed methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of parabens, including sodium ethylparaben. It offers robust and reproducible methods for their determination in diverse formulations. researchgate.netasianpubs.org The principle of HPLC involves pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase).

Reversed-Phase Chromatography:

The most common mode of HPLC used for paraben analysis is reversed-phase (RP) chromatography. researchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. C18 (octadecyl) columns are widely used and have proven effective for the separation of parabens. researchgate.netasianpubs.orgresearchgate.netresearchgate.net The separation mechanism is based on the hydrophobic interactions between the analytes and the C18 stationary phase. Parabens, being moderately polar, are well-retained and separated using mobile phases typically consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netasianpubs.org The retention of parabens can be controlled by adjusting the proportion of the organic solvent in the mobile phase. helixchrom.com

For instance, a study utilized a Waters Cortecs C18 column (2.7 μm, 4.6 x 150 mm) with a gradient elution of 0.1% orthophosphoric acid in water (solvent A) and a mixture of purified water, acetonitrile, and orthophosphoric acid (100:900:1 v/v) as solvent B. This method successfully separated methylparaben, ethylparaben, and propylparaben (B1679720). researchgate.net Another method employed an SGE C18 HQ 105 column (5 µm, 25 cm × 4.6 mm) with an isocratic mobile phase of acetate (B1210297) buffer (pH 4) and acetonitrile (20:80) for the separation of methylparaben sodium and propylparaben sodium. researchgate.netasianpubs.org

Mixed-Mode Chromatography:

Mixed-mode chromatography combines reversed-phase and ion-exchange functionalities on a single stationary phase, offering unique selectivity and enhanced retention for a wider range of analytes. lcms.czthermoscientific.com These columns can be particularly advantageous for complex samples containing compounds with varying polarities and charge states. lcms.cz For parabens, which are neutral, the retention on a mixed-mode column like the Amaze HA is primarily based on a reversed-phase mechanism. helixchrom.com However, the presence of ion-exchange capabilities allows for the simultaneous analysis of parabens and other charged preservatives. helixchrom.com The selectivity on these columns can be manipulated by adjusting the mobile phase's ionic strength, pH, and organic solvent content. lcms.czthermofisher.com

For example, the Amaze TR and Heritage MA mixed-mode columns have been used for the analysis of parabens, demonstrating robust and reproducible methods. helixchrom.com Another specialized column, the Amaze C18 SPF, features a C18 stationary phase modified with polyfluorinated aromatic rings, providing both hydrophobic and pi-pi interactions suitable for separating non-polar and moderately polar compounds. helixchrom.com

Table 1: Examples of Reversed-Phase and Mixed-Mode HPLC Columns for Paraben Analysis

Column NameTypeStationary PhaseKey FeaturesApplication Example
Waters Cortecs C18 Reversed-PhaseC18Solid-core particles for high efficiencySeparation of methylparaben, ethylparaben, and propylparaben researchgate.net
SGE C18 HQ 105 Reversed-PhaseC18High-purity silica (B1680970)Separation of methylparaben sodium and propylparaben sodium researchgate.netasianpubs.org
Agilent Zorbax SB C-18 Reversed-PhaseC18Stable bonding for good peak shapeSimultaneous determination of multiple parabens ajpaonline.com
Amaze HA Mixed-ModeHydrophobic and Anion-ExchangePure reversed-phase mechanism for neutral parabensAnalysis of parabens and other neutral or acidic preservatives helixchrom.com
Amaze C18 SPF Mixed-ModeC18 with Polyfluorinated Aromatic RingsHydrophobic and pi-pi interactionsSeparation of non-polar and moderately polar compounds helixchrom.com
Acclaim Mixed-Mode WCX-1 Mixed-ModeHydrophobic and Weak Cation-ExchangeAdjustable selectivity via mobile phase parametersSeparation of basic molecules and simultaneous analysis of acidic drugs and counterions thermofisher.com

High-Performance Liquid Chromatography (HPLC) Systems

Ultraviolet-Visible (UV-Vis) and Diode Array Detection (DAD)

UV-Visible (UV-Vis) Detection:

UV-Vis detection is a common and robust method for the quantification of parabens following HPLC separation. researchgate.net This technique measures the absorbance of UV or visible light by the analyte at a specific wavelength. Parabens exhibit strong UV absorbance, typically around 254 nm, making this a suitable wavelength for their detection. researchgate.netasianpubs.orgresearchgate.net The detector's response is proportional to the concentration of the analyte, allowing for accurate quantification. For instance, HPLC methods have been developed using UV detection at 254 nm for the analysis of parabens in oral and injection formulations. researchgate.netasianpubs.org Another study used a detection wavelength of 258 nm for the simultaneous determination of phenoxyethanol (B1677644) and various parabens. researchgate.net

Diode Array Detection (DAD):

Diode Array Detection (DAD), also known as Photodiode Array (PDA) detection, is an advanced form of UV-Vis detection that offers significant advantages. researchgate.net Instead of measuring absorbance at a single wavelength, a DAD detector scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum of the eluting analyte. researchgate.net This capability is invaluable for peak purity assessment and compound identification. researchgate.net If a chromatographic peak contains more than one compound, the spectra across the peak will not be consistent.

DAD has been widely used for the analysis of parabens in various products. ajpaonline.comsbq.org.bruoa.gr For example, a method for the simultaneous determination of isothiazolinones and parabens in cosmetic products utilized UHPLC with DAD detection at 255 nm. nih.gov Another study used DAD for the analysis of parabens in personal care formulations and pharmaceuticals, with the column oven maintained at 40°C. ajpaonline.com The ability to acquire full spectra aids in confirming the identity of the paraben peaks and ensuring the accuracy of the quantification.

Table 2: UV-Vis and DAD Parameters in HPLC Analysis of Parabens

ParameterUV-Vis DetectionDiode Array Detection (DAD)
Principle Measures absorbance at a single, pre-selected wavelength.Measures absorbance over a range of wavelengths simultaneously.
Typical Wavelength for Parabens 254 nm researchgate.netasianpubs.orgresearchgate.net, 258 nm researchgate.net255 nm nih.gov, Quantification with MaxPlot in the range 210–400 nm researchgate.netresearchgate.net
Key Advantage Simplicity and robustness.Provides spectral information for peak purity analysis and identification. researchgate.net
Application Example Quantification of methylparaben sodium and propylparaben sodium in oral formulations. researchgate.netasianpubs.orgSimultaneous determination of parabens in cosmetics and personal care products. ajpaonline.comnih.gov
Electrochemical Detection (ECD) Coupling for Enhanced Sensitivity

Electrochemical Detection (ECD) is a highly sensitive and selective detection technique that can be coupled with HPLC. antecscientific.com It measures the current resulting from the oxidation or reduction of electrochemically active compounds at an electrode surface. antecscientific.com For the analysis of parabens, which are phenolic compounds, ECD offers a significant advantage in terms of sensitivity compared to UV detection. scirp.orgscirp.org

A boron-doped diamond (BDD) electrode has been shown to be an effective working electrode for the electrochemical detection of parabens. scirp.orgscirp.orgresearchgate.net In one study, a UPLC system was coupled with an amperometric detector using a BDD electrode set at a potential of +1.5 V versus an Ag/AgCl reference electrode. scirp.orgscirp.org This method achieved the separation and quantification of methylparaben, ethylparaben, and propylparaben in under two minutes with high sensitivity. scirp.orgscirp.org The electro-oxidation behavior of parabens at the BDD electrode was investigated using cyclic voltammetry to determine the optimal detection potential. scirp.orgscirp.org The mobile phase composition, particularly the pH of the buffer, can influence the electrochemical response and needs to be optimized for maximum sensitivity. scirp.orgscirp.org

The coupling of HPLC with ECD provides a powerful tool for the trace analysis of sodium ethylparaben and other parabens in various samples, offering lower detection limits than conventional UV-based methods. scirp.orgscirp.orgresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. scirp.org UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and can operate at much higher pressures. researchgate.netscirp.org This results in sharper and narrower peaks, leading to better separation and shorter analysis times. scirp.orgscirp.org

UPLC has been successfully applied to the analysis of parabens, including ethylparaben. A rapid UPLC method coupled with electrochemical detection (ECD) was developed for the determination of methyl-, ethyl-, and propylparaben. scirp.orgscirp.org This method employed a short reversed-phase C18 monolithic column (25 mm × 4.6 mm) and achieved the separation of the three parabens in just two minutes. scirp.orgscirp.orgresearchgate.net The use of a short column with a high flow rate was possible due to the low back-pressure characteristics of the monolithic column. scirp.orgscirp.org

In another application, a UPLC-MS/MS method was developed for the quantification of daidzein (B1669772) in rat plasma, using ethylparaben as an internal standard. nih.gov This highlights the utility of UPLC in complex bioanalytical applications. Furthermore, UPLC coupled with photodiode array (PDA) detection has been used for the analysis of common parabens in cosmetic products, demonstrating the versatility of the technique. researchgate.netresearchgate.net

Table 3: Comparison of HPLC and UPLC for Paraben Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size Typically 3-5 µmSub-2 µm
Operating Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi) scirp.org
Analysis Time LongerShorter (e.g., < 2 minutes for 3 parabens) scirp.orgscirp.org
Resolution GoodHigher, with sharper peaks
Sensitivity GoodHigher
Example Application Routine quality control of parabens in pharmaceuticals. researchgate.netasianpubs.orgRapid analysis of parabens in cosmetics and bioanalytical studies. researchgate.netscirp.orgscirp.orgnih.gov

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful analytical technique for the determination of parabens. In GC, the sample is vaporized and injected into a heated column where it is separated based on its volatility and interaction with the stationary phase. A carrier gas, typically helium or nitrogen, serves as the mobile phase. core.ac.ukmdpi.com

For the analysis of parabens, which are relatively polar, derivatization is often employed to increase their volatility and improve their chromatographic behavior. mdpi.com However, direct injection methods without derivatization have also been developed. jfda-online.comjfda-online.com One such method used a direct injection GC instrument with an intermediate polarity column (CP-SIL 8CB) for the simultaneous determination of nine preservatives, including several parabens, in liquid foods. jfda-online.com

GC is frequently coupled with a mass spectrometer (MS) for detection, a technique known as GC-MS. rjstonline.com GC-MS provides both high sensitivity and structural information, making it a definitive method for the identification and quantification of analytes. A GC-MS method was developed for the simultaneous determination of four parabens in personal care and pharmaceutical formulations. rjstonline.com The method utilized a BP-5 capillary column and achieved a short run time of 8.13 minutes. rjstonline.com The optimization of GC-MS parameters, such as injector temperature, oven temperature program, and carrier gas flow rate, is crucial for achieving good separation and sensitivity. rjstonline.com

Derivatization Strategies for Volatility Enhancement

Multi-Dimensional Chromatographic Systems (e.g., UHPLC-Ion Chromatography)

Multi-dimensional chromatography combines two or more separation techniques to analyze highly complex samples. A notable application for paraben analysis is the coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with Ion Chromatography (IC). rsc.orgrsc.org

A two-dimensional UHPLC-IC system, connected via a valve-switching mechanism, has been developed for the simultaneous determination of parabens (including ethylparaben) and inorganic anions in a single injection. rsc.orgresearchgate.net The system operates in distinct stages:

Sample Loading: The sample is injected into the system.

First Dimension Separation (UHPLC): The sample is first passed through a UHPLC column (e.g., a C18 reversed-phase column). A mobile phase, such as a methanol/water mixture, is used to separate the hydrophobic parabens from the inorganic ions and other matrix components. rsc.orgrsc.org

Valve-Switching and Ion Concentration: After the parabens are retained on the C18 column, the valve switches. The unretained inorganic anions are directed to an IC concentrator column. rsc.org

Second Dimension Separation (IC) and Elution: The valve switches again to simultaneously elute the parabens from the UHPLC column to its detector and begin the separation of the trapped anions on an IC analytical column (e.g., IonPac AS11-HC) using a KOH eluent, which are then measured by a conductivity detector. rsc.orgrsc.org

This innovative approach allows for the rapid and efficient analysis of compounds with vastly different chemical properties within a single chromatographic run, saving time and reducing solvent consumption. rsc.org

Planar Chromatographic Techniques (e.g., Thin Layer Chromatography, High-Performance Thin Layer Chromatography)

Planar chromatography, including Thin Layer Chromatography (TLC) and its high-performance version (HPTLC), offers a rapid, cost-effective, and versatile method for the qualitative and quantitative analysis of substances like ethylparaben. uni-giessen.denih.gov These techniques are particularly useful for screening a large number of samples simultaneously. uni-giessen.deuad.ac.id

The separation is performed on a plate coated with a sorbent (the stationary phase), with silica gel being common for normal-phase (NP) separations and chemically modified silica (e.g., RP-18) for reversed-phase (RP) separations. mdpi.com

Method Development: A mobile phase (solvent system) is chosen to move up the plate via capillary action, separating the sample components based on their differential partitioning between the stationary and mobile phases. For ethylparaben on a reversed-phase plate (RP-TLC), mobile phases consisting of mixtures like acetonitrile-water or methanol-water are effective. mdpi.com

Detection: After development, the separated spots are visualized. Since parabens contain a chromophore, they can be detected under UV light (typically at 254 nm). Densitometric scanning of the plates allows for quantitative analysis.

HPTLC utilizes plates with smaller, more uniform particles, enabling shorter migration distances, faster analysis times, and improved separation efficiency and sensitivity compared to classical TLC. uad.ac.id The combination of HPTLC with mass spectrometry (HPTLC-MS) allows for the direct elution and identification of separated compounds from the plate, providing a powerful tool for structural confirmation. mdpi.com

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive technique for the identification and quantification of ethylparaben due to its high selectivity and sensitivity. It is almost always coupled with a chromatographic separation technique like GC or LC.

Both single quadrupole and tandem mass spectrometers are widely used for paraben analysis.

Single Quadrupole MS: Often coupled with GC, a single quadrupole mass analyzer separates ions based on their mass-to-charge ratio (m/z). mdpi.com In GC-MS methods, electron impact (EI) is a common ionization source. rjstonline.com The instrument can be operated in full-scan mode to acquire a full mass spectrum for identification by comparison with spectral libraries, or in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly increasing sensitivity and selectivity for quantification. rjstonline.com

Tandem Mass Spectrometry (MS/MS): This technique, most commonly coupled with LC (LC-MS/MS), offers superior selectivity and is the gold standard for quantifying trace levels of analytes in complex matrices like biological fluids or environmental samples. scielo.brscielo.br A triple quadrupole (QqQ) instrument is typically used.

Process: In the first quadrupole (Q1), a specific precursor ion for ethylparaben is selected. In negative electrospray ionization (ESI) mode, this is typically the deprotonated molecule [M-H]⁻. mdpi.com This ion is then fragmented in the second quadrupole (q2, collision cell), and the resulting product ions are analyzed in the third quadrupole (Q3). mdpi.com

Fragmentation: The fragmentation of the ethylparaben precursor ion ([C₉H₉O₃]⁻, m/z 165) typically yields a highly abundant product ion from the loss of CO₂, resulting in an m/z of 92, which is often used for quantification. mdpi.com

MRM: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect one or more specific transitions from a precursor ion to a product ion. This is highly specific and virtually eliminates matrix interferences, allowing for very low limits of detection. mdpi.comglobaltest-bg.com

Table 2: Example LC-MS/MS Parameters for Ethylparaben Analysis

Parameter Setting Purpose Source
Ionization Mode Electrospray Ionization (ESI), Negative Forms deprotonated [M-H]⁻ ions mdpi.com
Precursor Ion (m/z) 165 Selects the ethylparaben molecule mdpi.com
Product Ion (m/z) 92 Specific fragment used for quantification mdpi.com
Analysis Mode Multiple Reaction Monitoring (MRM) High selectivity and sensitivity for quantification mdpi.com, globaltest-bg.com

Time-of-Flight (TOF) mass spectrometry provides high-resolution and accurate mass (HR-AM) data, which is invaluable for both the identification of unknown compounds and the confident confirmation of known analytes like ethylparaben. nih.gov

Principle: TOF analyzers measure the m/z of an ion by determining the time it takes to travel a fixed distance in a field-free drift tube. Lighter ions travel faster and arrive at the detector sooner than heavier ions. nih.gov

Advantages: A key advantage of TOF-MS is its ability to measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of an elemental formula, greatly increasing confidence in compound identification. nih.gov It also acquires full-spectrum data for all ions simultaneously without sacrificing sensitivity. nih.gov

Hybrid Systems (Q-TOF): Hybrid quadrupole time-of-flight (Q-TOF) instruments combine the scanning capabilities of a quadrupole with the high-resolution analysis of a TOF. nih.govnih.gov This allows for MS/MS experiments where both the precursor and product ions are measured with high mass accuracy, providing a wealth of structural information and unambiguous identification. nih.gov UHPLC-TOF-MS and UHPLC-Q-TOF-MS methods have been successfully applied to the analysis of parabens in various matrices, confirming their presence with high confidence. nih.govmdpi.com

Time-of-Flight Mass Spectrometry (TOF-MS) for High-Resolution Analysis

Electrophoretic Separation Methods

Electrophoretic techniques separate molecules based on their charge and size in an electric field, offering an alternative to chromatography for the analysis of sodium ethylparaben.

Capillary Electrophoresis (CE), also known as Capillary Zone Electrophoresis (CZE), is a high-efficiency separation technique. semanticscholar.org A validated CE method for the simultaneous determination of several parabens, including ethylparaben, used a 20 mM borate (B1201080) buffer at pH 9.0 with 10% methanol. researchgate.net The separation was achieved within 10 minutes with detection at 200 nm. researchgate.net Another CZE method successfully separated 16 analytes, including ethylparaben, in a single run using a 60 mM tetraborate (B1243019) buffer solution (pH 9.2). scirp.org The total separation time was 7.5 minutes. scirp.org Nonaqueous capillary electrophoresis (NACE) has also been explored, providing good resolution and sensitivity for the simultaneous separation of p-hydroxybenzoic acid and several parabens. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that allows for the separation of both neutral and charged analytes by adding a surfactant to the buffer to form micelles. wikipedia.org This technique has been successfully applied to the analysis of parabens. nih.gov In one study, a micellar solution containing a phosphate (B84403) buffer (pH 7.0), sodium dodecylsulfate (SDS), and 15% ethanol (B145695) successfully resolved eleven analytes, including ethylparaben. nih.gov The optimized conditions allowed for analysis in less than 17 minutes. nih.gov Another MEKC method for determining preservatives in a pharmaceutical ointment used an electrolyte of 10 mM sodium dihydrogenophosphate with 40 mM SDS at pH 6.1, achieving separation in under 1.6 minutes. researchgate.net

Table 2: Electrophoretic Methods for Ethylparaben Separation

TechniqueBuffer/Electrolyte SystemSeparation TimeDetection WavelengthKey Findings/Notes
Capillary Electrophoresis (CE)20 mM borate buffer (pH 9.0) with 10% methanol< 10 min200 nmGood repeatability, linearity, and sensitivity. researchgate.net
Capillary Zone Electrophoresis (CZE)60 mM tetraborate buffer (pH 9.2)7.5 min214 nmSimultaneous separation of 16 analytes. scirp.org
Micellar Electrokinetic Chromatography (MEKC)Phosphate buffer (pH 7.0) with 10 mM SDS and 15% ethanol< 17 minNot SpecifiedResolved eleven analytes including degradation products. nih.gov
Micellar Electrokinetic Chromatography (MEKC)10 mM sodium dihydrogenophosphate with 40 mM SDS (pH 6.1)< 1.6 min200 nmMethod validated for a pharmaceutical ointment. researchgate.net

Capillary Electrophoresis (CE)

Spectrophotometric Analysis and Derivatization Approaches

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of sodium ethylparaben, often relying on the compound's intrinsic ultraviolet absorbance or its reaction to form a colored product.

Direct quantification using UV-Vis spectrophotometry is possible for pure solutions of ethylparaben. researchgate.net The method is based on Beer-Lambert's law, which relates absorbance to concentration. ugm.ac.id Ethylparaben exhibits a strong maximum absorbance (λmax) in the UV region, typically around 255 nm in methanol. jchr.org However, the selectivity of this method is low, and its application to mixtures containing other UV-absorbing compounds can be challenging without prior separation. researchgate.netugm.ac.id For instance, a study on methylparaben, a closely related compound, showed a λmax at 254 nm. globalresearchonline.net Another study determined the λmax of methylparaben at 282 nm after extraction. ajgreenchem.com Despite its limitations in complex samples, UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of a single component. ugm.ac.id

To enhance the selectivity and sensitivity of spectrophotometric analysis, derivatization reactions can be employed to form a chromophore—a colored compound that absorbs light in the visible region. Oxidative coupling reactions are a common approach for this purpose. sysrevpharm.org These reactions typically involve the coupling of the phenolic group of the paraben with a chromogenic reagent in the presence of an oxidizing agent. For example, a method for the determination of methylparaben involved an oxidative coupling reaction with 2,4-dinitrophenylhydrazine (B122626) in the presence of N-bromosuccinimide in a basic medium, producing a colored product with a maximum absorbance at 600 nm. researchgate.net This approach allows for quantification in the visible range, minimizing interference from other UV-absorbing compounds. While this specific example is for methylparaben, the principle is applicable to ethylparaben due to the presence of the same phenolic hydroxyl group.

Table 3: Spectrophotometric Analysis of Parabens

MethodReagentsλmaxAnalyteKey Findings/Notes
Direct UV-VisMethanol (solvent)~255 nmEthylparabenSimple and rapid for pure solutions. researchgate.netjchr.org
Direct UV-VisMethanol (solvent)254 nmMethylparabenMethod developed for determination in cosmetics. globalresearchonline.net
Oxidative Coupling2,4-Dinitrophenylhydrazine, N-bromosuccinimide600 nmMethylparabenForms a colored product for visible light detection. researchgate.net

Ultraviolet-Visible Spectrophotometry (UV-Vis) for Direct Quantification

Sample Preparation and Extraction Protocols for Complex Matrices

The selection of an appropriate extraction technique is critical for the successful analysis of sodium ethylparaben. The choice depends on factors such as the nature of the sample matrix, the concentration of the analyte, and the desired level of sample throughput and automation. Several advanced extraction methods are employed to handle the complexity of various samples. researchgate.net

Solid-Phase Extraction (SPE) is a widely utilized and reliable technique for the extraction and preconcentration of parabens from complex samples. mdpi.com It offers numerous advantages over traditional liquid-liquid extraction, including higher selectivity, reduced consumption of organic solvents, shorter analysis times, and greater efficiency in isolating target analytes from interfering compounds. mdpi.com The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. sigmaaldrich.com

For paraben analysis, reversed-phase sorbents like C18 (octadecyl) and C8 (octyl) are commonly used. researchgate.netspecartridge.com For instance, a method for analyzing parabens in pharmaceutical hydrogels, syrups, and hand creams utilized a styrene-divinylbenzene sorbent, which demonstrated excellent extraction efficiency for methylparaben and propylparaben from these complex matrices. lew.ro The choice between C18 and C8 depends on the specific requirements of the analysis; C18 provides stronger hydrophobic retention, while C8 is a less retentive alternative for non-polar compounds. specartridge.com Online SPE systems coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the analysis of parabens in urban waters, achieving low limits of quantification in the ng/L range and demonstrating the high sensitivity of this approach. scielo.br

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. researchgate.netlmaleidykla.lt It employs a fused silica fiber coated with a suitable stationary phase. The fiber is exposed to the sample or its headspace, where analytes partition onto the coating. sigmaaldrich.com Due to the non-volatile nature of parabens, direct immersion SPME is more common than headspace SPME. f-cdn.com

Various fiber coatings have been investigated for paraben extraction, including polyacrylate (PA), polydimethylsiloxane (B3030410) (PDMS), and mixed phases like DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). researchgate.netf-cdn.com One study successfully used a polyaniline–polypyrrole coating for the SPME-GC determination of parabens. lmaleidykla.lt SPME has been effectively coupled with ion mobility spectrometry (IMS) for the simultaneous detection and quantification of multiple parabens in pharmaceutical products. researchgate.net This technique is valued for its simplicity, reduction in solvent use, and ability to handle complex matrices with minimal sample preparation. sigmaaldrich.comresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique based on a ternary solvent system. scielo.br In this method, a mixture of an extraction solvent (a small volume of an organic solvent immiscible with water) and a disperser solvent (a solvent miscible with both the extraction solvent and the aqueous sample, like methanol or acetonitrile) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for efficient extraction of the analyte into the organic phase.

DLLME is recognized for its simplicity, speed, low cost, and high enrichment factors. scielo.br A variation, ultrasound and vortex-assisted DLLME (USVADLLME), has been developed to enhance dispersion and improve extraction efficiency for parabens in personal care products and urine. turkjps.orgnih.gov Another modification, Dispersive Liquid-Liquid Microextraction based on Solidification of a Floating Organic Droplet (DLLME-SFO), uses an extraction solvent with a melting point near room temperature (e.g., 1-dodecanol), allowing for easy collection of the solidified extract after centrifugation and cooling. This technique has been successfully applied to the determination of parabens in beverage samples.

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. gerli.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. extraktlab.com This allows it to penetrate solid matrices like a gas while having the dissolving power of a liquid. extraktlab.com

SFE offers significant advantages, including the elimination of hazardous organic solvents, making it an environmentally friendly "green" technique. gerli.com The extraction selectivity can be easily tuned by modifying the pressure and temperature of the system or by adding a small amount of a co-solvent (modifier) like methanol to the supercritical CO2 to enhance the extraction of more polar compounds. gerli.com SFE has been successfully applied to the extraction of parabens from complex cosmetic matrices, with studies showing that extraction temperature and time are critical parameters affecting recovery. rsc.org A hyphenated technique combining SFE with online headspace SPME (HS-SPME) has also been developed for the determination of preservatives, including parabens, in cosmetic products. researchgate.net

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scielo.brnih.gov While effective, traditional LLE often involves laborious steps and consumes large volumes of potentially toxic organic solvents. mdpi.com

To overcome these drawbacks, miniaturized versions of LLE have been developed. scielo.br These methods, which include techniques like DLLME discussed earlier, significantly reduce solvent consumption. In the context of paraben analysis, LLE is often used for sample cleanup from various matrices, including cosmetics and pharmaceuticals. rjstonline.com For instance, a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of four parabens in personal care and cosmetic products utilized an LLE procedure for sample preparation. rjstonline.com The pH of the sample is a critical parameter in LLE, and for acidic compounds like parabens, adjusting the pH to an acidic value (e.g., pH 2) can minimize potential interferences from other ingredients. rjstonline.com

Supercritical Fluid Extraction (SFE)

Method Validation and Performance Metrics in Analytical Chemistry

Method validation is a crucial process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. ich.org For the quantification of sodium ethylparaben, key validation parameters include linearity and the calibration range, which ensure that the measurement response is proportional to the analyte concentration within a specific range. ich.org

The linearity of an analytical method describes its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. The relationship is often assessed using the coefficient of determination (R²), where a value close to 1.0 indicates a strong linear relationship. rroij.comresearchgate.net The calibration range is the interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision. ich.org

Numerous studies have validated analytical methods for paraben determination, establishing linearity over various concentration ranges suitable for different sample types and analytical techniques.

Table 1: Linearity and Calibration Range Data for Ethylparaben Analysis from Various Studies

Analytical TechniqueMatrixLinearity RangeSource
GC-MSPersonal Care, Cosmetics, PharmaceuticalsNot specified for individual parabens, but >0.993 for the group>0.993 rjstonline.com
RP-HPLCPharmaceutical GelNot specified, but >0.999 for the group>0.999 researchgate.net
UPLC-ECDFood, Cosmetics, Personal CareNot specifiedNot specified scirp.org
GCLiquid Foods0.1 - 5.0 ppmNot specified jfda-online.com
RP-HPLCIron Protein Succinylate Syrup0.015 - 0.025 mg/mL (for Propyl Paraben Sodium)>0.999 akjournals.comresearchgate.net
LC-DADFood0.60 - 140 mg/kg (for paraben group)>0.90
HPLC-FDPersonal Care Products, Urine20 - 250 ng/mLNot specified turkjps.org
HPLC-PDACosmetic and Environmental SamplesNot specifiedNot specified rsc.org
GC-FIDWater0.05 - 1 mg/LNot specified univ.kiev.ua

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics in the validation of analytical methods for sodium ethylparaben. The LOD represents the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These limits are fundamental in determining the applicability of a method for trace-level analysis in various matrices such as cosmetics, pharmaceuticals, and environmental samples.

Research has established these limits for ethylparaben using a variety of analytical techniques. For instance, a two-dimensional ultrahigh-performance liquid chromatography-ion chromatography (UHPLC-IC) valve-switching system determined the LOD and LOQ for several parabens, including ethylparaben, in cosmetic samples. rsc.org The limits were calculated based on signal-to-noise (S/N) ratios of 3 and 10, respectively. rsc.org In this method, the LODs for parabens were found to be in the range of 8.0–80 μg L⁻¹, with LOQs ranging from 27–270 μg L⁻¹. rsc.org

Another study employing thin-layer chromatography (TLC) combined with a specialized UV-Vis scanner and software (ImageDecipher-TLC) reported LOD and LOQ values for ethylparaben between 0.10–0.37 µ g/spot and 0.20–0.44 µ g/spot , respectively. ubbcluj.ro This study highlighted that the lowest detection and quantification limits were achieved for ethylparaben and butylparaben (B1668127) using this particular software. ubbcluj.ro Furthermore, methods developed for analyzing parabens in complex matrices like marine fish have achieved LODs of 0.015–0.030 ng/g wet weight and LOQs of 0.045–0.090 ng/g wet weight. researchgate.net

The following table summarizes the LOD and LOQ values for ethylparaben reported in various scientific studies, showcasing the capabilities of different analytical methodologies.

Assessment of Precision, Accuracy, and Reproducibility

The validation of an analytical method for sodium ethylparaben necessitates a thorough evaluation of its precision, accuracy, and reproducibility. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is commonly expressed as the relative standard deviation (RSD). Accuracy is the closeness of the analytical result to the true or accepted value, typically assessed through recovery studies by analyzing a sample spiked with a known amount of the analyte. Reproducibility assesses the precision between laboratories and over time (inter-day precision).

A study using ultra-performance liquid chromatography with electrochemical detection (UPLC-ECD) for the determination of ethylparaben demonstrated high reproducibility. scirp.org The inter-day precision (RSD) for ethylparaben was between 1.0% and 4.9%, while the intra-day precision was between 2.2% and 4.8%. scirp.org The accuracy, measured as recovery, was also robust, with inter-day recoveries of 81.1% to 94.4% and intra-day recoveries of 80.4% to 96.5% for ethylparaben. scirp.org

Similarly, a two-dimensional UHPLC-IC method showed excellent precision with RSDs of ≤0.69% based on peak area for replicate standard solutions. rsc.org The accuracy of this method was confirmed with recovery rates for parabens between 93.9% and 106.2% in spiked blank cosmetic samples. rsc.org Another approach, dynamic hollow fiber liquid-phase microextraction (DHF-LPME), demonstrated good repeatability with RSDs ranging from 3.9% to 6.3% and relative recoveries between 85.6% and 103.0%. core.ac.uk

These findings are summarized in the table below, illustrating the high performance of modern chromatographic methods for the quantification of ethylparaben.

Evaluation of Selectivity and Interference Effects

Selectivity is a crucial parameter of an analytical method, defining its ability to accurately measure the analyte of interest without interference from other components in the sample matrix, such as impurities, degradation products, or other preservatives. For sodium ethylparaben, which is often used in complex formulations like cosmetics and pharmaceuticals, ensuring selectivity is paramount for reliable quantification.

Various strategies have been developed to mitigate interference effects. A two-dimensional UHPLC-IC method demonstrated excellent selectivity by showing no interference peaks in the chromatograms of cosmetic samples, effectively separating parabens from inorganic anions in a single run. rsc.org The specificity of HPLC methods is often confirmed by comparing the retention time and spectral data of the analyte peak in the sample with that of a pure standard, and ensuring no co-eluting peaks are present in blank or placebo chromatograms. asianpubs.org

The choice of chromatographic column is also critical for achieving selectivity. Specialized columns, such as the Amaze C18 SPF, utilize both hydrophobic and pi-pi interactions to effectively separate compounds with closely related aromatic structures, like different paraben esters. helixchrom.com Other mixed-mode columns can employ a combination of reversed-phase and anion-exchange mechanisms to resolve complex mixtures. helixchrom.com

Advanced data processing techniques can also enhance selectivity. For example, one study used alternating trilinear decomposition modeling on liquid chromatography-diode array detection data for interference-free analysis of preservatives in complex Traditional Chinese Medicine samples. researchgate.net Furthermore, sample preparation steps, such as optimizing the pH during extraction, can significantly improve selectivity by leveraging the acid-base properties of the analytes to separate them from the matrix. core.ac.uk

The table below outlines various approaches used to ensure selective analysis of ethylparaben in different matrices.

Mechanistic Investigations of Sodium Ethylparaben Degradation and Environmental Transformation

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the transformation of a chemical through non-biological processes. encyclopedia.pub For ethylparaben (B1671687), these pathways primarily include reactions with water (hydrolysis), light (photolysis), and oxidative species. encyclopedia.pub The kinetics of these reactions are influenced by environmental factors such as pH, light intensity and wavelength, and the presence of other chemical substances.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of ethylparaben, the primary hydrolytic pathway is the cleavage of the ester bond, yielding p-hydroxybenzoic acid (PHBA) and ethanol (B145695). europa.eunih.gov This reaction is significantly influenced by the pH of the aqueous solution.

Ethylparaben is generally stable under acidic to neutral conditions. ejournals.euresearchgate.net However, under alkaline conditions (pH > 7), its hydrolysis is considerably accelerated. ejournals.eueuropa.eu The mechanism is a base-catalyzed hydrolysis of the ester linkage. The rate of this hydrolysis in alkaline solutions has been observed to decrease as the length of the ester's alkyl chain increases. researchgate.net

While hydrolysis is a viable degradation pathway, its environmental significance under typical conditions (pH 7-8) is considered limited due to slow reaction rates. nih.gov An estimated base-catalyzed second-order hydrolysis rate constant for ethylparaben is 6.0 x 10⁻³ L/mole-sec. nih.gov This corresponds to estimated half-lives of 37 years at pH 7 and 3.7 years at pH 8, suggesting that other degradation processes are more significant in its environmental removal. nih.gov In specific formulations, studies have shown that parabens like methyl and propyl paraben are most stable in a narrow pH range, for instance, between 7.40 and 7.80, with degradation increasing outside this range. jrespharm.com

Photolytic decomposition, or photolysis, is the degradation of a compound by photons of light. Ethylparaben contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to photodegradation by natural sunlight and artificial light sources. nih.gov The efficiency of this process depends on the wavelength and intensity of the light source.

Solar Irradiation : Under simulated solar light, ethylparaben demonstrates significant degradation. mdpi.com One study reported that complete removal of ethylparaben (0.5 mg/L) could be achieved after 120 minutes of irradiation in the presence of a photocatalyst. mdpi.com However, direct photolysis under natural sunlight can be slower, with reported half-lives for similar parabens ranging from 14 to 24 days. ejournals.eu

UVA Irradiation : Studies using UVA radiation (315-400 nm) have shown that it can induce paraben degradation, though often with lower efficiency compared to UVC or when used in combination with a catalyst. mdpi.com

UVC Irradiation : UVC light (200-280 nm) is effective in degrading parabens. One study observed that UVC photolysis led to a 30% degradation of an ethylparaben mixture within 120 minutes. mdpi.com Another investigation using UVC-mediated processes showed degradation of up to 98% for ethylparaben, although this was in the presence of an oxidant. researchgate.net The combination of UVC light with ozone has also been shown to be an effective treatment. mdpi.com

Interactive Data Table: Photolytic Degradation of Ethylparaben under Various Conditions

The kinetics of ethylparaben's photolytic and photocatalytic degradation are frequently described using pseudo-first-order models. mdpi.comresearchgate.netnireas-iwrc.org This indicates that the reaction rate, at a given set of conditions, is directly proportional to the concentration of ethylparaben.

For example, in a study on the photocatalytic degradation of ethylparaben using Ag₂CO₃ under simulated solar light, the process followed pseudo-first-order kinetics. mdpi.com The apparent rate constant (k_app) varied with experimental conditions, such as the initial concentration of the catalyst and the ethylparaben itself. mdpi.com Similarly, the degradation of ethylparaben via UVC-activated persulfate and hydrogen peroxide was also successfully modeled with a pseudo-first-order kinetic pattern. researchgate.netnireas-iwrc.org

In some photocatalytic systems, the Langmuir-Hinshelwood (L-H) kinetic model has been applied to describe the degradation rate. ucc.edu.ghresearchgate.net This model takes into account the adsorption of the substrate onto the catalyst surface and is often used for heterogeneous photocatalysis. For instance, the photocatalytic degradation of ethylparaben using a ZnO photocatalyst was found to fit the L-H model. ucc.edu.gh Mechanistic proposals suggest that the initial steps of photodegradation are dominated by hydroxyl radical reactions, leading to the rapid formation of hydroxylated and dealkylated intermediate products. nih.gov

Oxidative processes are crucial pathways for the degradation of many organic pollutants, including ethylparaben. These processes involve reactions with powerful oxidizing agents like ozone or hydroxyl radicals generated through various means.

Ozonation has proven to be a highly effective method for removing parabens from water. wikipedia.org The degradation can occur through two primary mechanisms:

Direct Reaction with Ozone : Ozone (O₃) is an electrophilic molecule that readily attacks the electron-rich aromatic ring of the paraben, leading to the formation of hydroxylated products. mdpi.comwikipedia.org

Indirect Reaction with Hydroxyl Radicals : Ozone can decompose in water to form highly reactive and non-selective hydroxyl radicals (·OH), which then oxidize the paraben. researchgate.net This pathway becomes more significant at higher pH values. mdpi.com

The kinetics of ozonation are strongly dependent on pH. researchgate.netnih.gov The reaction rate constants are significantly different for the protonated, neutral (undissociated), and deprotonated (dissociated) forms of the paraben. researchgate.netnih.gov Studies have shown that the rate constants for the reaction of ozone with the dissociated form of parabens are approximately 10⁴ times higher than with the undissociated form and 10⁷ times higher than with the protonated form. researchgate.netnih.gov The reaction with hydroxyl radicals is also extremely fast. researchgate.netnih.gov

The primary degradation mechanism involves hydroxylation of the aromatic ring, leading to a variety of hydroxylated parabens. nih.govleesu.frtechnologynetworks.com Further oxidation can lead to the cleavage of the ester bond, forming p-hydroxybenzoic acid, or ring-opening, ultimately resulting in smaller organic molecules and mineralization. technologynetworks.com

Interactive Data Table: Second-Order Rate Constants for Ethylparaben Ozonation

Advanced Oxidation Processes (AOPs) are a group of technologies designed to remove organic pollutants from water by generating highly reactive species, most notably the hydroxyl radical (·OH). mdpi.comresearchgate.net These processes are highly effective for degrading persistent compounds like ethylparaben. mdpi.com

Various AOPs have been successfully applied for ethylparaben degradation:

UV/H₂O₂ : This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate hydroxyl radicals. A study on UVC-mediated AOPs found that the UV/H₂O₂ system achieved 97.0% degradation of ethylparaben within 90 minutes. researchgate.net

UV/Persulfate : This method uses UV light to activate persulfate (PS) ions, generating sulfate (B86663) radicals (SO₄·⁻), which are also powerful oxidants. The UV/PS process was found to be highly efficient, achieving 98.1% degradation of ethylparaben in 90 minutes. researchgate.net

Photo-Fenton : The photo-Fenton process uses Fenton's reagent (iron salts and H₂O₂) in combination with UV or solar light to enhance hydroxyl radical production. A solar photo-Fenton treatment was able to remove 56% of ethylparaben from a mixture within 360 minutes. mostwiedzy.pl

Photocatalysis : This AOP employs a semiconductor photocatalyst (like TiO₂ or Ag₂CO₃) and a light source (UV or solar). mdpi.com Upon illumination, the catalyst generates electron-hole pairs, which lead to the formation of reactive oxygen species that degrade the pollutant. Studies have demonstrated complete removal of ethylparaben using photocatalysis under simulated solar light. mdpi.com

Photocatalytic Ozonation : This hybrid AOP combines photocatalysis with ozonation, which can lead to a synergistic effect by enhancing the production of radicals. mdpi.com

The efficiency of AOPs can be influenced by factors such as the water matrix, pH, and the presence of radical scavengers like carbonate and bicarbonate ions. mdpi.com

Interactive Data Table: Efficiency of Various AOPs for Ethylparaben Degradation

Oxidative Transformation Processes

Advanced Oxidation Processes (AOPs)
Heat-Activated Persulfate Oxidation Pathways

Heat-activated persulfate (S₂O₈²⁻) oxidation is an advanced oxidation process that generates potent sulfate radicals (SO₄•⁻) and, to a lesser extent, hydroxyl radicals (•OH), which initiate the degradation of organic compounds like ethylparaben (EP). nih.govmdpi.com The thermal activation of the persulfate anion breaks it down into sulfate radicals (Equation 1). mdpi.com

S₂O₈²⁻ + heat → 2SO₄•⁻ (Equation 1)

These highly reactive species attack the ethylparaben molecule through several mechanisms. Studies have shown that the degradation of ethylparaben via this method proceeds through three primary pathways: hydroxylation, dealkylation, and oligomerization. nih.govresearchgate.netresearchgate.net

The process is influenced by several operational factors, including temperature, persulfate concentration, and the composition of the water matrix. nih.govnih.gov For instance, increasing the temperature from 40 to 60 °C significantly enhances the degradation rate. nih.gov However, the presence of natural organic matter and certain inorganic ions in water matrices like secondary treated wastewater can reduce the efficiency of the process, as these substances compete for the reactive radicals. nih.govresearchgate.net

The initial steps of the reaction are often dominated by oligomerization, where radical-induced coupling reactions lead to the formation of larger molecules with ether and biphenyl (B1667301) structures. nih.govresearchgate.net Concurrently, hydroxylation adds hydroxyl groups to the aromatic ring, and dealkylation breaks the ester bond or modifies the ethyl group. nih.govnih.gov

Table 1: Key Findings in Heat-Activated Persulfate Oxidation of Ethylparaben

Research Finding Description References
Primary Radicals Sulfate radicals (SO₄•⁻) are the dominant reactive species, with a contribution from hydroxyl radicals (•OH). nih.gov
Degradation Pathways The degradation occurs via three main routes: (i) hydroxylation of the aromatic ring, (ii) dealkylation of the ethyl ester group, and (iii) oligomerization reactions. nih.govresearchgate.netresearchgate.net
Influence of Temperature Increasing reaction temperature (e.g., from 40°C to 60°C) accelerates the degradation kinetics of ethylparaben. nih.gov
Matrix Effects The presence of natural organic matter and inorganic salts in wastewater can inhibit degradation efficiency due to competition for radicals. nih.govresearchgate.net
Dominant Initial Pathway Oligomerization reactions, forming dimers with ether and biphenyl structures, are a dominant pathway in the initial stages of degradation. nih.govresearchgate.net
Sonochemical Degradation Mechanisms and By-product Formation

Sonochemical degradation utilizes high-frequency ultrasound (typically ≥20 kHz) to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This implosion creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal dissociation of water molecules into hydroxyl radicals (•OH) and hydrogen atoms (H•). These radicals are the primary agents for the degradation of pollutants like ethylparaben. nih.gov

The sonochemical degradation of ethylparaben has been shown to proceed mainly through two mechanisms: dealkylation and hydroxylation. nih.gov The process involves the attack of hydroxyl radicals on the ethylparaben molecule. This can lead to the cleavage of the ethyl group (dealkylation) or the addition of hydroxyl groups to the aromatic ring (hydroxylation).

Research has identified several key transformation by-products during this process. nih.gov The dealkylation of the ethyl chain results in the formation of methylparaben. Subsequent and parallel hydroxylation of the aromatic ring leads to the formation of compounds such as 4-hydroxybenzoic acid, 2,4-dihydroxybenzoic acid, and 3,4-dihydroxybenzoic acid. nih.gov The efficiency of sonochemical degradation is influenced by factors including ultrasound frequency and power, initial pH, and the presence of other substances in the water matrix. nih.govsci-hub.se

Table 2: By-products Identified in the Sonochemical Degradation of Ethylparaben

By-product Formation Pathway References
Methylparaben Dealkylation of the ethyl chain of ethylparaben. nih.gov
4-Hydroxybenzoic acid Successive hydroxylation of the aromatic ring and hydrolysis of the ester bond. nih.govresearchgate.net
2,4-Dihydroxybenzoic acid Hydroxylation of the aromatic ring. nih.gov
3,4-Dihydroxybenzoic acid Hydroxylation of the aromatic ring. nih.gov
Hydroxyl Radical-Initiated Reactions and Their Mechanisms

Hydroxyl radicals (•OH) are highly electrophilic and reactive species that play a central role in many advanced oxidation processes, including sonolysis, ozonation, and photocatalysis. mdpi.comgdut.edu.cnnih.gov The reaction between •OH and parabens can proceed through two primary mechanisms: hydroxyl radical addition (RAF or •OH-addition) to the aromatic ring and hydrogen atom abstraction (HAA) from the alkyl chain or the phenolic group. gdut.edu.cnnih.govresearchgate.net

For shorter-chain parabens like ethylparaben, computational studies have shown that the •OH-addition route is the more dominant pathway. gdut.edu.cnnih.gov In this mechanism, the hydroxyl radical attacks the electron-rich aromatic ring, forming a hydroxylated intermediate. This is consistent with the general mechanism of aromatic hydroxylation where an electrophilic species attacks the benzene (B151609) ring. iunajaf.edu.iqnih.gov

The hydrogen atom abstraction (HAA) pathway becomes more significant for parabens with longer alkyl chains. gdut.edu.cnnih.gov In the case of ethylparaben, HAA can occur at the ethyl group, but it is a less favored reaction compared to the addition to the aromatic ring. The initial attack by the hydroxyl radical leads to a cascade of further reactions, including additional hydroxylation and eventual ring-opening, mineralizing the compound to carbon dioxide and water under ideal conditions. mdpi.com

Identification and Characterization of Transformation By-products

Dealkylation Pathways leading to Shorter-Chain Parabens (e.g., Methylparaben)

Dealkylation is a common transformation pathway observed in various degradation studies of ethylparaben. nih.govresearchgate.net This process involves the removal or shortening of the ethyl group from the ester functional group.

During sonochemical degradation, the dealkylation of the ethyl chain of ethylparaben has been observed to form methylparaben. nih.gov Similarly, in heat-activated persulfate oxidation, dealkylation is one of the identified degradation routes. nih.govresearchgate.net This pathway ultimately leads to the formation of the common paraben metabolite, 4-hydroxybenzoic acid (p-HBA), through the hydrolysis of the ester bond. nih.govresearchgate.net The breakdown pathway generally involves the hydrolysis of the ester linkage to yield p-HBA and ethanol, followed by decarboxylation of p-HBA to produce phenol (B47542) under certain conditions. researchgate.net

Hydroxylation and Ring Opening Reactions of the Aromatic Moiety

Hydroxylation of the aromatic moiety is a primary degradation pathway for ethylparaben across different advanced oxidation processes. nih.govresearchgate.net This reaction involves the addition of one or more hydroxyl groups to the benzene ring of the ethylparaben molecule.

In both heat-activated persulfate oxidation and sonochemical degradation, liquid chromatography-mass spectrometry analyses have identified hydroxylated by-products. nih.govnih.gov For example, sonolysis leads to the formation of 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid. nih.gov Heat-activated persulfate oxidation also results in various hydroxylated intermediates. nih.govresearchgate.net These reactions occur due to the electrophilic attack of hydroxyl and sulfate radicals on the aromatic ring. Further oxidation can lead to the formation of tri- and tetra-hydroxybenzoic acid esters. With continued exposure to highly reactive radicals, the aromatic ring can undergo cleavage, a process known as ring opening, which leads to the formation of smaller aliphatic acids and, eventually, complete mineralization.

Oligomerization Phenomena during Degradation Processes

Oligomerization is a reaction pathway where reactant molecules combine to form larger molecules, or oligomers. During the degradation of ethylparaben, particularly with heat-activated persulfate oxidation, oligomerization has been identified as a significant, and often dominant, initial transformation pathway. nih.govresearchgate.net

These reactions are initiated by the generated radicals (SO₄•⁻ and •OH), which can abstract a hydrogen atom from the ethylparaben molecule to form a paraben radical. These radicals can then couple with each other, leading to the formation of dimers and potentially higher-order oligomers. researchgate.net Identified oligomeric by-products include molecules with ether linkages and biphenyl structures, indicating both C-O and C-C coupling mechanisms. nih.govresearchgate.net While photodegradation studies have also noted the formation of oligomers, this pathway is particularly prominent in the early stages of persulfate-based oxidation. nih.govgdut.edu.cn

Influence of Environmental Matrix Components on Degradation Kinetics

The efficiency of sodium ethylparaben degradation is not uniform and can be significantly altered by the presence of other substances in the water. These substances can either inhibit or, in some cases, accelerate the degradation process by interacting with the reactive species responsible for the breakdown of the paraben.

Natural Organic Matter (NOM), a complex mixture of organic compounds found in natural waters, generally has an inhibitory effect on the degradation of ethylparaben. researchgate.netnih.govresearchgate.net This is primarily because NOM competes with ethylparaben for the reactive oxygen species that drive the degradation reactions. researchgate.netnih.gov For instance, in studies involving advanced oxidation processes (AOPs), the presence of humic acid, a major component of NOM, has been shown to significantly slow down the degradation rate of ethylparaben. researchgate.netnih.gov

The inhibitory effect of NOM is a significant challenge for photocatalytic water treatment methods. NOM can adsorb onto the surface of photocatalysts, blocking the sites where reactive oxygen species are generated and thereby reducing the efficiency of the degradation process. The extent of this inhibition often increases with the concentration of NOM. However, the interaction is complex; for example, phosphate (B84403) has been shown to counteract the inhibitory effect of humic acids by reducing their adsorption onto the photocatalyst surface.

It is important to note that while NOM is generally considered an inhibitor, its effect can be nuanced. For hydrophobic pollutants, partitioning into the DOM phase can sometimes enhance degradation. nih.gov

Inorganic salts, which are ubiquitous in water bodies, can also play a significant role in the degradation kinetics of ethylparaben. Their impact can be either inhibitory or acceleratory, depending on the specific salt and the degradation technology being used. researchgate.net

For instance, in UV-based AOPs, chloride (Cl⁻) and carbonate (CO₃²⁻) ions have been observed to suppress the reaction rates in UV/PS and UV/H₂O₂ systems. researchgate.net Conversely, these same ions can elevate the degradation rates in UV/PMS treatment. researchgate.net Bicarbonate ions are known to be strong scavengers of reactive oxygen species, which can negatively affect the degradation of organic pollutants during AOPs. researchgate.net

The presence of certain inorganic ions can lead to the formation of secondary, less reactive radicals that can alter the degradation pathway and efficiency. However, in some cases, the interaction of inorganic ions with the degradation process can be beneficial. For example, in electrochemical oxidation, the presence of chloride ions can lead to the generation of additional chlorine-based oxidative species that enhance the degradation rate. unizar.es

The complexity of the water matrix, including the presence of both organic and inorganic constituents, can lead to synergistic effects that are not always predictable. unizar.es For example, one study found that degradation in wastewater was faster than in ultrapure water, possibly due to the indirect formation of reactive species from inorganic ions like Cl⁻ and SO₄²⁻.

Interactive Data Table: Effect of Environmental Matrix Components on Ethylparaben Degradation

Component Degradation Process Observed Effect Reason Reference
Natural Organic Matter (Humic Acid)Advanced Oxidation Processes (AOPs)InhibitionCompetition for reactive oxygen species; Scavenging of radicals. researchgate.netnih.govresearchgate.netnih.gov
Natural Organic Matter (Humic Acid)Photocatalysis (TiO₂)InhibitionAdsorption on catalyst surface, blocking active sites.
Chloride (Cl⁻)UV/Persulfate (PS), UV/H₂O₂InhibitionScavenging of radicals. researchgate.net
Chloride (Cl⁻)UV/Peroxymonosulfate (PMS)AccelerationFormation of other reactive species. researchgate.net
Carbonate (CO₃²⁻)UV/Persulfate (PS), UV/H₂O₂InhibitionScavenging of radicals. researchgate.net
Carbonate (CO₃²⁻)UV/Peroxymonosulfate (PMS)AccelerationFormation of other reactive species. researchgate.net
Bicarbonate (HCO₃⁻)Advanced Oxidation Processes (AOPs)InhibitionScavenging of reactive oxygen species. researchgate.net
Inorganic Ions (e.g., Cl⁻, SO₄²⁻)Electrochemical OxidationAccelerationIndirect formation of additional reactive species.

Impact of Natural Organic Matter (NOM) on Reaction Efficiency

Theoretical Prediction and Kinetic Modeling of Degradation Processes

Theoretical predictions and kinetic modeling are invaluable tools for understanding and forecasting the degradation of sodium ethylparaben. These approaches allow for a systematic analysis of reaction mechanisms and the influence of various environmental factors.

The degradation of ethylparaben in many AOPs has been found to follow pseudo-first-order kinetics. researchgate.net Kinetic models, such as the Langmuir-Hinshelwood model, have been successfully applied to describe the photodegradation of ethylparaben, predicting reaction behavior with high accuracy. science.gov These models can determine key parameters like the apparent reaction rate constant (k_app) and the initial reaction rate. science.gov

Quantum chemical calculations have been employed to explore the degradation mechanisms of parabens at a molecular level. researchgate.net For instance, theoretical studies on the ozonation of methylparaben and ethylparaben have been used to calculate thermodynamic data and rate constants using transition state theory (TST). researchgate.net Such studies can predict how factors like temperature and the length of the alkyl chain on the benzene ring affect the rate constants. researchgate.net

Kinetic modeling is also crucial for analyzing the complex degradation processes that occur in the presence of multiple competing substances, as is common in real-world environmental matrices. By fitting experimental data to kinetic models, researchers can determine the rate constants for individual degradation pathways and assess the impact of inhibitors or accelerators. ucl.ac.uk This information is essential for designing and optimizing water treatment processes.

Furthermore, theoretical models can be used to assess the ecotoxicity of the degradation byproducts, providing a more complete picture of the environmental impact of the degradation process. researchgate.net

Intermolecular Interactions and Material Compatibility Studies with Sodium Ethylparaben

Interaction with Polymeric Systems and Macromolecules

Sodium ethylparaben (B1671687) can interact with a variety of polymeric systems and macromolecules, which can affect its availability and preservative action. These interactions are primarily driven by forces such as hydrogen bonding and hydrophobic interactions. acs.org

Interactions between parabens, including ethylparaben, and hydrophilic polymers are a significant consideration in the formulation of pharmaceuticals and cosmetics. researchgate.netscielo.br Studies have shown that parabens can form complexes with several nonionic macromolecules. researchgate.net

Polyethylene (B3416737) Glycols (PEGs): Parabens have been observed to interact with polyethylene glycols. researchgate.netscielo.br The interaction is influenced by the molecular weight of the PEG, with higher molecular weight PEGs generally showing a greater effect. researchgate.net This interaction can enhance the solubility of less water-soluble parabens. google.com Ultrasonic velocity and density measurements of aqueous solutions containing sodium ethylparaben and ethylene (B1197577) glycol or propylene (B89431) glycol suggest the presence of strong associations between the solute and solvent molecules. plantarchives.org

Cellulose (B213188) Derivatives: Interactions with cellulose derivatives like methylcellulose (B11928114) have been reported, which can potentially reduce the antimicrobial effectiveness of parabens. researchgate.netscielo.br This inactivation is a critical factor to consider in formulations containing these ingredients. scielo.brscielo.br

Polyvinylpyrrolidone (PVP): Parabens are known to interact with polyvinylpyrrolidone. researchgate.netcir-safety.org The strength of this interaction is generally less than that observed with some other nonionic polymers. researchgate.net The solubility of a drug in PVP is primarily determined by the strength of the drug-polymer interactions rather than the molecular weight of the PVP. nih.gov

Gelatin: Gelatin has also been shown to interact with parabens. researchgate.netcir-safety.org The nature of these interactions can be influenced by factors such as the pH and the presence of other molecules. aip.org

Table 1: Summary of Research Findings on Sodium Ethylparaben Interaction with Hydrophilic Polymers

PolymerType of InteractionKey FindingsReferences
Polyethylene Glycols (PEGs)Complexation, AssociationInteraction increases with PEG molecular weight; enhances paraben solubility. Strong associations observed with glycols. researchgate.netscielo.brgoogle.complantarchives.org
Cellulose Derivatives (e.g., Methylcellulose)Complexation, InactivationCan reduce the antimicrobial efficacy of parabens. researchgate.netscielo.brscielo.br
Polyvinylpyrrolidone (PVP)Interaction, BindingInteraction strength is generally moderate. Solubility is more dependent on interaction strength than polymer molecular weight. researchgate.netcir-safety.orgnih.gov
GelatinInteractionInteractions can be influenced by formulation pH and other components. researchgate.netcir-safety.orgaip.org

The interaction between parabens and polyelectrolytes like sodium carboxymethylcellulose (CMC) appears to be less significant compared to nonionic polymers. researchgate.net Research indicates no substantial interaction between parabens and sodium carboxymethylcellulose. researchgate.net Sodium CMC is often used as a binding agent in various formulations. sdfrchem.com The adsorption of polyelectrolytes onto surfaces is a complex process influenced by factors such as charge density and salt concentration. researchgate.net

Table 2: Adsorption and Binding of Sodium Ethylparaben with Polyelectrolytes

PolyelectrolyteInteraction TypeObserved EffectReferences
Sodium Carboxymethylcellulose (CMC)Binding/AdsorptionStudies report no significant degree of interaction. researchgate.net

The molecular weight of a polymer and its hydrophile-lipophile balance (HLB) are critical factors that influence its interaction with parabens. researchgate.net

Polymer Molecular Weight: Generally, the binding tendency of parabens to macromolecules increases with the molecular weight of the paraben. researchgate.net However, for a given paraben, the effect of the polymer's molecular weight can vary. For instance, in the case of polyethylene glycols, higher molecular weights lead to a greater interaction. researchgate.net In contrast, for polyvinylpyrrolidone, the solubility of a drug is more dependent on the specific interactions rather than the polymer's molecular weight. nih.gov Studies on thermoplastic polyurethanes have shown that the weight average molecular weight is significantly impacted by the hard segment weight fraction up to a certain point. semanticscholar.org

Hydrophile-Lipophile Balance (HLB): The HLB of a macromolecule strongly influences its binding tendency with parabens. researchgate.net Parabens tend to interact more with macromolecules that have a more hydrophobic character. researchgate.net

Table 3: Factors Influencing Polymer-Sodium Ethylparaben Interactions

FactorInfluence on InteractionDetailsReferences
Polymer Molecular WeightVariableFor PEGs, higher molecular weight increases interaction. For PVP, interaction strength is more critical than molecular weight. researchgate.netnih.gov
Hydrophile-Lipophile Balance (HLB)SignificantGreater interaction is observed with more hydrophobic macromolecules. researchgate.net

Adsorption and Binding Phenomena with Polyelectrolytes (e.g., Sodium Carboxymethylcellulose)

Interaction with Surfactants and Micellar Systems

Surfactants are common components in many formulations containing sodium ethylparaben. The interaction between parabens and surfactants can significantly affect the availability and effectiveness of the preservative.

The presence of surfactants above their critical micelle concentration (CMC) leads to the formation of micelles, which can solubilize parabens within their hydrophobic core. conicet.gov.ar This micellar solubilization can reduce the concentration of free parabens in the aqueous phase, thereby decreasing their antimicrobial activity. scielo.bratamanchemicals.com The antimicrobial properties of ethylparaben are notably diminished in the presence of nonionic surfactants due to this micellization effect. atamanchemicals.comatamanchemicals.com The partitioning of parabens into the micellar phase is influenced by the paraben's alkyl chain length, with longer chains showing greater partitioning. nih.gov

Table 4: Micellar Solubilization Effects on Sodium Ethylparaben

PhenomenonEffectMechanismReferences
Micellar SolubilizationReduced chemical availability and antimicrobial activityEntrapment of paraben molecules within the hydrophobic core of surfactant micelles decreases the concentration of free parabens in the aqueous phase. scielo.brconicet.gov.aratamanchemicals.comatamanchemicals.com

The type and concentration of the surfactant play a crucial role in the interaction with parabens.

Surfactant Type: Nonionic surfactants, such as polysorbates and other highly-ethoxylated compounds, are known to inactivate parabens. scielo.brscielo.brcir-safety.org In contrast, a study on the permeation of ethylparaben through a silicone membrane found that the non-ionic surfactant Brij 35 had no effect on permeation, while the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) reduced it. nih.govhud.ac.uk This suggests that the nature of the surfactant headgroup is a key determinant of the interaction. hud.ac.uk

Surfactant Concentration: The reduction in the efficacy of parabens is often proportional to the surfactant concentration. nih.govhud.ac.uk As the surfactant concentration increases, more micelles are formed, leading to greater solubilization of the paraben and a more pronounced decrease in its free concentration. scielo.br However, at low concentrations, some surfactants may enhance the efficacy of preservatives by increasing the permeability of microbial cell membranes. nih.gov

Table 5: Influence of Surfactant Properties on Interaction with Sodium Ethylparaben

Surfactant PropertyImpact on InteractionExamples and FindingsReferences
Type (Ionic vs. Non-ionic)SignificantNon-ionic surfactants (e.g., polysorbates) often inactivate parabens. Anionic SDS reduces permeation, while non-ionic Brij 35 shows no effect in some systems. scielo.brscielo.brcir-safety.orgnih.govhud.ac.uk
ConcentrationProportional EffectHigher surfactant concentrations generally lead to greater inactivation of parabens due to increased micellar solubilization. scielo.brnih.govhud.ac.uk

Micellar Solubilization Effects on Chemical Availability

Studies on Interactions with Biological Macromolecules (e.g., Human Serum Albumin) at a Chemical Binding Level

The interaction between small molecules and plasma proteins like Human Serum Albumin (HSA) is a critical factor influencing their distribution and availability in biological systems. Research has been conducted to characterize how parabens, including the ethyl ester, bind to HSA.

Computational and spectroscopic studies have been employed to identify the binding locations and assess the binding strength of parabens with Human Serum Albumin.

Docking calculations have successfully identified the binding site for several paraben ligands, including ethylparaben, locating it near the subdomain IIA of HSA. oatext.com This region, also known as Sudlow site I, is recognized as a principal binding site for numerous drugs and exogenous compounds. oatext.complos.org The interactions between parabens and this HSA binding site are characterized as being predominantly hydrophobic and polar in nature. oatext.com

Regarding ligand affinity, studies suggest that the interaction between parabens and HSA is generally weak. nih.gov One computational study, which measured binding affinity by the number of hydrogen bonds formed during molecular dynamics simulations, indicated that the amount of H-bonds formed by methylparaben, propylparaben (B1679720), and butylparaben (B1668127) is systematically higher than that for ethylparaben. oatext.com This suggests a comparatively lower binding affinity for ethylparaben under this model.

Further supporting the concept of weak interaction, fluorescence spectroscopy investigations involving a series of parabens (methyl-, ethyl-, butyl-, and benzyl-paraben) concluded that they interact weakly with HSA. nih.gov This weak association implies that parabens are more likely to exist in a free, unbound form in the bloodstream, which makes them more available to reach tissues. nih.gov In these spectroscopic studies, the presence of methyl, butyl, or benzyl (B1604629) paraben did not cause any variation in the binding constants of established site I markers, bilirubin (B190676) and warfarin (B611796), further corroborating the weak nature of the interaction. nih.gov An in vitro study also reported that methylparaben and ethylparaben were stable in human plasma. cir-safety.org

A combination of spectroscopic and computational methods has been instrumental in detailing the binding mechanisms of parabens with HSA.

Computational Approaches: Molecular dynamics simulations and molecular docking have been key computational tools. oatext.comscielo.org.mx Docking calculations using the crystal structure of HSA from the Protein Data Bank (PDB ID: 1AO6) and the 3D structure of ethylparaben (EPB) helped predict the binding location. oatext.com Following initial docking, molecular dynamics simulations are used to refine the protein-ligand predictions and score them, often in terms of hydrogen bonding networks, to compare relative binding affinities among different ligands. oatext.com This combined approach allows for an exploration of the conformational space and forces the ligand to accommodate itself within the binding site, providing a more detailed picture of the interaction. oatext.com

Spectroscopic Approaches: Fluorescence spectroscopy is a primary technique used to study these interactions. nih.gov In one study, the intrinsic fluorescence of HSA's tryptophan-214 residue was monitored upon the addition of various parabens, including ethylparaben. nih.gov The emission spectra were recorded at different molar ratios of paraben to HSA, and the data were corrected for the inner-filter effect. nih.gov For low molar ratios, a slight increase in the fluorescence of HSA was detected, while the main metabolite of parabens, p-hydroxybenzoic acid, did not alter HSA's fluorescence at any tested ratio. nih.gov Competitive binding experiments, a common spectroscopic method, were also used. nih.gov By introducing site-specific markers (like warfarin for site I) and observing their displacement, researchers can confirm the binding location of the test ligand. nih.govmdpi.com In the case of parabens, no displacement of site I markers was observed, indicating a weak interaction at this site. nih.gov

Characterization of Binding Sites and Ligand Affinity

Investigation of Physical-Chemical Interactions in Aqueous and Mixed Solvent Systems

The behavior of sodium ethylparaben in solution is governed by complex solute-solvent interactions. These have been investigated using ultrasonic and thermodynamic studies to understand molecular association and the energetics of the dissolution process.

The study of ultrasonic wave propagation in liquids is a powerful technique for exploring the physical and chemical properties of solutions and the molecular interactions within them. oatext.com By measuring parameters like ultrasonic velocity (c) and density (ρ), researchers can calculate various acoustical parameters that reveal the nature of solute-solvent and solute-solute interactions. oatext.comcir-safety.org

Studies on sodium ethylparaben (SEP) in aqueous solutions containing ethylene glycol (EG) or propylene glycol (PG) at 298.15 K have shown that ultrasonic velocity and density increase with rising concentrations of both SEP and the glycols. oatext.comcir-safety.org From this primary data, other parameters such as adiabatic compressibility (β), intermolecular free length (L_f), and acoustic impedance (Z) are derived to better understand molecular association.

It was observed that adiabatic compressibility and intermolecular free length decrease as the concentration of sodium ethylparaben and glycols increases. oatext.com This trend suggests the presence of strong associative interactions between the solute (SEP) and solvent molecules. oatext.comnih.gov The decrease in free length between molecules indicates that they are coming closer together, strengthening the intermolecular forces and making the solution less compressible. The linear variation of acoustic impedance with concentration further supports the existence of sturdy associations within the liquid system. oatext.com

Acoustical Parameters of Sodium Ethylparaben (SEP) with Ethylene Glycol (EG) in Water at 298.15 K oatext.com
Concentration of SEP (mol·L⁻¹)Density (ρ) (kg·m⁻³)Ultrasonic Velocity (c) (m·s⁻¹)Adiabatic Compressibility (β) x 10⁻¹⁰ (m²·N⁻¹)Intermolecular Free Length (L_f) x 10⁻¹¹ (m)Acoustic Impedance (Z) x 10⁶ (kg·m⁻²·s⁻¹)
0.011001.211503.254.424.181.50
0.031005.181510.154.354.141.51
0.051009.151517.054.284.111.53
0.071013.121523.954.224.081.54
0.091017.091530.854.154.051.55

Thermodynamic analysis provides insight into the energetics and spontaneity of dissolution and interaction processes. For ethylparaben and its sodium salt, parameters such as Gibbs free energy, enthalpy, and entropy have been evaluated in various solvent systems. oatext.comresearchgate.net

In aqueous systems with glycols, the Gibbs free energy of activation (ΔG) for the interaction involving sodium ethylparaben was found to increase with solute concentration, indicating that the process becomes less spontaneous as the solution becomes more concentrated. oatext.com Volumetric studies on these systems also allowed for the calculation of partial molar volume and partial molar isentropic compression, which help in scrutinizing solute-solvent and co-solute-solvent associations. cir-safety.orgresearchgate.net

In a different study focusing on ethylparaben (EtP) in binary mixtures of 1-propanol (B7761284) (n-PrOH) and methanol (B129727) (MeOH), the apparent thermodynamic functions for the dissolution process were calculated. researchgate.netnih.gov The process was found to be endothermic (positive enthalpy of solution, Δ_soln_H°) and enthalpy-driven in all solvent mixtures studied. researchgate.net The positive standard molar Gibbs energy of solution (Δ_soln_G°) indicates the dissolution is a non-spontaneous process, with the main contribution coming from the positive enthalpy change. nih.gov

Apparent Thermodynamic Functions for Ethylparaben Dissolution in {1-propanol (1) + Methanol (2)} Mixtures at 297.15 K nih.gov
Mass Fraction of n-PrOH (w₁)Δ_soln_G° (kJ·mol⁻¹)Δ_soln_H° (kJ·mol⁻¹)Δ_soln_S° (J·mol⁻¹·K⁻¹)TΔ_soln_S° (kJ·mol⁻¹)
0.005.2931.58826.2
0.205.1730.88625.7
0.404.9527.17522.2
0.604.7824.96820.2
0.804.5721.757.517.1
1.004.4320.55416.0

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
Sodium Ethylparaben SEP, EPB
Human Serum Albumin HSA
Ethylparaben EtP
Methylparaben MPB
Propylparaben PPB
Butylparaben BPB
Benzylparaben
Heptylparaben HPB
Ethylene Glycol EG
Propylene Glycol PG
1-propanol n-PrOH
Methanol MeOH
p-hydroxybenzoic acid
Bilirubin
Warfarin

Computational Chemistry and Theoretical Frameworks for Sodium Ethylparaben

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic characteristics of ethylparaben (B1671687), the active component of sodium ethylparaben. These calculations provide fundamental information about the molecule's stability, reactivity, and potential for interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. scielo.br

For paraben compounds, including ethylparaben, the HOMO is typically located on the aromatic ring and the hydroxyl group, while the LUMO is situated near the aromatic ring. researchgate.net The energies of these orbitals influence the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net Studies on a series of parabens have shown that the energy of the HOMO and the HOMO-LUMO gap are affected by the length of the alkyl chain. scielo.br

Table 1: Calculated Electronic Properties for Paraben Compounds

Compound EHOMO (eV) ELUMO (eV) ΔE (eV)
Methylparaben -6.280 -1.418 4.862
Ethylparaben -6.272 -1.407 4.865
Propylparaben (B1679720) -6.261 -1.393 4.868
Butylparaben (B1668127) -6.248 -1.378 4.870

This table presents data from a study on various paraben compounds to illustrate the trends in electronic properties. The values were calculated at the OO-MP2/def2-TZVPP level of theory. scielo.brresearchgate.net

The ionization potential (IP) is the energy required to remove an electron from a molecule, providing a measure of its electron-donating capability. scielo.br A lower ionization potential indicates that a molecule can be more easily oxidized. scielo.br Computational studies have demonstrated a correlation between the calculated ionization potentials of parabens and their experimentally determined oxidation potentials. scielo.brresearchgate.net

The electron-donating character of the alkyl side chain in parabens contributes to the oxidation process. scielo.br As the length of the alkyl chain increases, the ionization potential tends to decrease, suggesting that parabens with longer chains are more readily oxidized. scielo.br

Table 2: Calculated and Experimental Properties Related to Electron Donation

Compound Ionization Potential (eV) Oxidation Potential (E°') (V)
Methylparaben 8.324 0.850
Ethylparaben 8.309 0.842
Propylparaben 8.289 0.835
Butylparaben 8.261 0.828

This table shows the calculated adiabatic ionization potentials and experimental oxidation potentials for a series of parabens. The calculations were performed at the OO-MP2/def2-TZVPP level of theory. scielo.brresearchgate.net

The bond dissociation energy (BDE) of the phenolic hydroxyl (O-H) group is a critical parameter for evaluating the antioxidant potential of phenolic compounds like parabens. researchgate.net A lower BDE indicates that the hydrogen atom can be more easily abstracted, which is a key step in the hydrogen atom transfer (HAT) mechanism of antioxidant activity. researchgate.net

Quantum chemical calculations have shown that the alkyl side chain affects the BDE values of parabens. scielo.brresearchgate.net A greater amount of energy is required to break the O-H bond in methylparaben and ethylparaben compared to some other parabens, indicating a stronger bond in these smaller-chain variants. scielo.brresearchgate.net

Table 3: Calculated Gas-Phase Bond Dissociation Enthalpies for the O-H Bond in Parabens

Compound BDE (kcal/mol)
Methylparaben 97.430
Ethylparaben 97.288
Propylparaben 97.027
Butylparaben 95.763

This table displays the calculated bond dissociation enthalpies for the hydroxyl group in various parabens at the OO-MP2/def2-TZVPP level of theory. scielo.brresearchgate.net

Ionization Potentials and Electron Donation Properties

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques allow for the investigation of the dynamic behavior of sodium ethylparaben and its interactions with biological systems. These methods provide insights that are often inaccessible through experimental means alone.

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. nih.gov In the context of sodium ethylparaben, MD simulations can be used to explore its interactions with cell membranes, which are often modeled as lipid bilayers. oatext.comwabash.edu These simulations can reveal how the molecule partitions into the membrane, its preferred orientation, and its effect on membrane structure and properties. nih.govresearchgate.net

Studies on parabens have utilized MD simulations to compute free energy profiles for their insertion into lipid bilayers, providing a quantitative measure of their membrane-partitioning behavior. oatext.com These simulations are crucial for understanding the initial steps of paraben interaction with cells. The accuracy of these simulations depends on the force fields used to describe the interactions between atoms and the proper treatment of long-range electrostatic interactions. nih.govresearchgate.net

Protein-ligand docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand), such as ethylparaben, to a protein receptor. nih.gov This method is instrumental in identifying potential molecular targets and understanding the structural basis of a ligand's biological activity. oatext.comresearchgate.net

For parabens, docking studies have been performed to identify binding sites on proteins like human serum albumin (HSA). oatext.com These studies often employ a two-step process: first, predicting the binding pocket on the protein surface, and second, refining the ligand's pose within that site. oatext.comresearchgate.net The results of docking calculations can be further refined and analyzed using molecular dynamics simulations to assess the stability of the predicted protein-ligand complex and to characterize important interactions, such as hydrogen bonds. oatext.com The accuracy of these predictions can be benchmarked against experimentally determined structures when available. biorxiv.org

Molecular Dynamics Simulations for Interfacial Behavior (e.g., Lipid Bilayers)

Electrochemistry and Redox Behavior Modeling

The electrochemical behavior of ethylparaben, and parabens in general, has been the subject of computational and experimental studies to understand their redox properties. These investigations are crucial for developing electrochemical sensors and degradation technologies.

Cyclic voltammetry studies performed on a series of parabens, including ethylparaben, have revealed important aspects of their electrochemical oxidation. Using a glassy carbon working electrode, parabens exhibit a single, irreversible anodic peak. scielo.bracs.orgscielo.br This peak corresponds to the oxidation of the phenolic hydroxyl group. scielo.br The irreversibility of the process suggests that the initial oxidation product is unstable and likely undergoes further chemical reactions. researchgate.net

In a study conducted in a medium of glacial acetic acid containing acetonitrile (B52724) and sodium acetate (B1210297), the anodic oxidation of ethylparaben was observed at a peak potential (Ep) of approximately 1.050 V. researchgate.net Another investigation using a phosphate (B84403) buffer at pH 7.0 reported the oxidation peak for ethylparaben occurring at a slightly lower potential, highlighting the influence of the supporting electrolyte and pH on the redox process. scielo.br For instance, the oxidation of the phenol (B47542) group is generally facilitated at lower proton concentrations (higher pH). scielo.br

The following table presents the anodic peak potentials for a series of parabens, demonstrating the influence of the alkyl ester chain on the oxidation potential.

Data sourced from studies on paraben oxidation on a carbon fiber microelectrode in glacial acetic acid with 20% acetonitrile (v/v) and sodium acetate. researchgate.net

A strong correlation exists between the chemical substituents on the paraben structure and their redox potentials. scielo.bracs.org Specifically, the nature of the alkyl group in the ester function influences the ease of oxidation of the phenolic moiety. As the length of the alkyl chain increases (from methyl to butyl), the anodic peak potential shifts to less positive (lower) values. scielo.brresearchgate.net

This trend is attributed to the electron-donating inductive effect of the alkyl groups. scielo.br Longer alkyl chains have a stronger positive inductive effect (+I), which increases the electron density on the aromatic ring. This increased electron density facilitates the removal of an electron from the phenolic hydroxyl group, thus lowering the energy required for oxidation. scielo.br The consistent decrease in oxidation potential from methylparaben to butylparaben, as shown in the table above, provides clear experimental evidence for this structure-activity relationship. researchgate.net This relationship demonstrates that the oxidation process is highly dependent on the substituent pattern of the ester group. scielo.brresearchgate.net

The electrochemical oxidation of parabens is proposed to proceed via the formation of a phenoxyl radical as the initial key step. researchgate.net The mechanism involves a one-electron, one-proton transfer from the phenolic group to the electrode surface, generating this highly reactive intermediate. researchgate.net

The proposed mechanism can be summarized as follows:

Initial Oxidation: The paraben molecule undergoes a one-electron oxidation at the anode surface, losing an electron from the hydroxyl group. Simultaneously, a proton is lost, forming a phenoxyl radical. researchgate.netresearchgate.net

Radical Delocalization: The unpaired electron on the phenoxyl radical is delocalized across the aromatic ring through resonance.

Further Oxidation/Reaction: This radical species is highly unstable and can undergo further oxidation to form a quinonoid-type structure. scielo.brresearchgate.net Alternatively, the radical can participate in coupling reactions, leading to the formation of dimeric or polymeric products, which can sometimes lead to electrode passivation. researchgate.net

Correlation of Substituent Effects with Redox Properties

Theoretical Studies on Degradation Mechanisms and Kinetics

Computational chemistry has been instrumental in elucidating the degradation pathways and reaction kinetics of parabens in various environmental and treatment scenarios. These theoretical studies provide insights that are often difficult to obtain through experimental methods alone. gdut.edu.cn

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to study the degradation of parabens initiated by hydroxyl radicals (•OH), which are key reactive species in advanced oxidation processes (AOPs). gdut.edu.cn The degradation of ethylparaben by •OH can proceed through two primary pathways: OH-addition to the aromatic ring and H-abstraction from the alkyl chain or the phenolic group. gdut.edu.cn

Studies have shown that for parabens with shorter alkyl chains, like ethylparaben, the •OH-addition route is the more dominant degradation pathway. gdut.edu.cn Theoretical calculations have been used to determine the rate constants for these reactions. For the reaction of ethylparaben with •OH, the calculated rate constant provides a quantitative measure of its reactivity.

Data from theoretical studies on the ozonation of parabens in aqueous solution at 298 K. researchgate.net

Further computational studies have investigated the degradation kinetics initiated by other oxidants, such as peroxynitrite. acs.org These models help predict the primary degradation products and their formation kinetics. For instance, in •OH-initiated reactions, the primary products are often hydroxylated derivatives of the parent paraben. gdut.edu.cn These theoretical frameworks are essential for assessing the environmental fate of sodium ethylparaben and for optimizing degradation technologies.

Future Directions and Emerging Research Avenues for Sodium Ethylparaben

Development of Next-Generation Analytical Platforms for Trace Analysis and Speciation

The presence of parabens, including ethylparaben (B1671687), in various environmental matrices at very low concentrations (µg/L to ng/L) necessitates the development of highly sensitive and efficient analytical techniques. mdpi.commdpi.com Future research is focused on creating next-generation analytical platforms that are not only more sensitive and resource-lean but also incorporate advanced data analytics and automation. nih.gov

Current state-of-the-art methods include liquid chromatography coupled to mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), which are often the techniques of choice. researchgate.net However, challenges such as complex sample matrices require sophisticated sample preparation methods, with solid-phase extraction (SPE) being a predominant technique. researchgate.net

Emerging strategies aim to overcome these limitations. Surface-enhanced Raman spectroscopy (SERS) is a promising innovative sensing strategy that offers high efficacy, low cost, non-destructiveness, and rapid, sensitive operation. researchgate.net It is considered a potential next-generation optical sensor for various applications, including environmental monitoring. researchgate.net Research is also exploring novel adsorbents for extraction that may outperform commercial ones. mdpi.com

Interactive Table: Comparison of Analytical Techniques for Paraben Analysis

Technique Principle Application to Parabens Advantages Limitations & Future Research Focus
LC-MS/MS & LC-TOF-MS Separates compounds by chromatography, followed by mass analysis for identification and quantification. Widely used for detecting ethylparaben and its transformation by-products in water and other complex matrices. researchgate.netnih.govebi.ac.uk High sensitivity and specificity. Matrix effects and complex sample preparation are significant challenges. researchgate.net Future work aims to simplify sample clean-up.
GC-MS Separates volatile compounds by gas chromatography before mass analysis. Used for determining parabens in environmental water samples and indoor air. mdpi.comcanada.ca Excellent for volatile and semi-volatile compounds. Often requires derivatization to make parabens more volatile.
HPLC-UV Separates compounds by high-performance liquid chromatography and detects them using an ultraviolet detector. Applied to quantify parabens in water samples after extraction. mdpi.com Robust and cost-effective. Lower sensitivity compared to mass spectrometry-based methods.
SERS Enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. Demonstrated for rapid and ultralow level detection of ethylparaben. researchgate.net Ultra-sensitive, rapid, non-destructive, and cost-effective. researchgate.net Advancing SERS sensors from laboratory to practical, widespread field applications. researchgate.net

In-depth Mechanistic Elucidation of Complex Environmental Transformation Pathways

Understanding how ethylparaben transforms in the environment is crucial for assessing its ultimate fate and impact. Research shows that its degradation in water can be complex and is significantly influenced by the water matrix, such as the presence of natural organic matter and inorganic salts which can compete for reactive species and lower the process efficiency. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs) are a key area of investigation for breaking down parabens. Studies using heat-activated persulfate oxidation have identified several transformation pathways for ethylparaben, including hydroxylation, dealkylation, and oligomerization reactions, which lead to by-products with ether and biphenyl (B1667301) structures. nih.govresearchgate.net Similarly, electrochemical oxidation and photocatalysis have been shown to degrade ethylparaben through dealkylation and decarboxylation, forming by-products such as methyl paraben, 4-hydroxybenzoic acid, benzoic acid, and phenol (B47542). ebi.ac.uk Another critical transformation pathway occurs during water disinfection, where the use of chlorine can lead to the formation of halogenated parabens.

Future research will focus on a more profound mechanistic elucidation of these pathways, identifying the full spectrum of transformation by-products (TBPs) and understanding the kinetics and contributing factors in diverse environmental conditions.

Interactive Table: Environmental Transformation Pathways of Ethylparaben

Process Key Reactive Species Identified Transformation Pathways Resulting By-products Reference
Heat-Activated Persulfate Oxidation Sulfate (B86663) Radicals (SO₄⁻•) Hydroxylation, Dealkylation, Oligomerization Transformation by-products with ether and biphenyl structures nih.govresearchgate.net
UV-C/Peroxymonosulfate Hydroxyl (•OH) and Sulfate (SO₄⁻•) Radicals Hydroxylation, Dealkylation Dihydroxybenzoic acid esters, tri- and tetra-hydroxybenzoic acid esters, p-hydroxybenzoic acid (PHBA)
Electrochemical Oxidation (BDD anode) Electrogenerated Hydroxyl Radicals (•OH) Hydroxylation, Demethylation Methyl paraben, 4-hydroxybenzoic acid, benzoic acid, phenol ebi.ac.uk
Chlorination (Water Disinfection) Chlorine Electrophilic Aromatic Substitution Halogenated parabens

Advanced Computational Predictions for Novel Intermolecular Interactions and Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of molecules like sodium ethylparaben at the atomic level. These methods provide insights that are difficult to obtain through experimental means alone.

Recent research has employed molecular docking analysis to study the interactions between various parabens, including ethylparaben, and neuronal proteins in zebrafish embryos. nih.gov Such studies use software to predict protein structures and then simulate how parabens bind to them, revealing that binding affinity tends to increase with the length of the paraben's carbon chain. nih.gov This approach is vital for building an adverse outcome pathway and understanding potential biological interactions. nih.gov

Furthermore, molecular dynamics (MD) simulations are being used to probe the relationship between a compound, its formulation excipients, and its physical properties like dissolution. soton.ac.uk By calculating parameters such as interaction energies and solvent-accessible surface area, researchers can predict how formulations will behave. soton.ac.uk Other studies use acoustical and volumetric measurements to investigate solute-solute and solute-solvent interactions of sodium ethylparaben in various solutions, providing data to determine pair and triplet interaction coefficients. acs.org

Future work in this area will likely involve more sophisticated simulations, incorporating machine learning and artificial intelligence to predict reactivity, intermolecular forces, and potential biological interactions with greater accuracy.

Interactive Table: Computational and Theoretical Methods in Paraben Research

Method Objective Key Findings for Parabens Reference
Molecular Docking To predict the binding orientation and affinity of a molecule to a target protein. Showed an increasing binding affinity of parabens to embryonic neuronal proteins with increasing carbon chain length. nih.gov Exhibited potential for favorable interactions with human estrogen receptors. cir-safety.org nih.govcir-safety.org
Molecular Dynamics (MD) Simulations To analyze the physical movements of atoms and molecules over time. Used to probe cocrystal-excipient interactions in water, linking intermolecular interactions to dissolution properties. soton.ac.uk
Acoustical & Volumetric Studies To investigate molecular interactions in solution based on sound velocity and density measurements. Used to study the molecular interactions of sodium ethylparaben in aqueous glycol mixtures. acs.org
ADMET Analysis To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. Revealed the paraben family of compounds as potentially susceptible toxic and mutagenic compounds. nih.gov

Exploration of Sustainable Synthesis and Green Chemical Engineering Applications for Paraben Derivatives

The chemical industry is increasingly moving towards "green chemistry" principles to design products and processes that minimize the use and generation of hazardous substances. semanticscholar.orgresearchgate.net The traditional synthesis of parabens involves the esterification of p-hydroxybenzoic acid with an appropriate alcohol, using catalysts like sulfuric acid. mdpi.comresearchgate.net Future research is focused on developing greener synthesis routes that are more efficient and environmentally benign. semanticscholar.org

Beyond synthesis, there is an exploration of novel and sustainable applications for paraben derivatives. An example of a green chemical engineering application is the use of sodium ethylparaben as a non-polluting alternative to conventional fungicides for controlling postharvest molds on citrus fruits. researchgate.net Studies have shown that sodium ethylparaben can effectively reduce green and blue molds on oranges and is compatible with very low concentrations of traditional fungicides, presenting an integrated and potentially more environmentally friendly disease control strategy. researchgate.net

The synthesis of novel paraben derivatives with controllable physical and chemical properties is another active area of research, which could lead to new applications. marietta.edu Future directions will likely focus on enzymatic synthesis, the use of biodegradable catalysts, and the design of paraben derivatives for high-value applications that align with green engineering principles.

Q & A

Q. How should researchers handle data sharing and ethical considerations in sodium ethylparaben toxicity studies involving animal models?

  • Methodological Answer : Obtain approval from institutional animal care committees (IACUC) and follow ARRIVE guidelines for reporting. Anonymize raw data to protect collaborator IP while depositing aggregated results in public databases (e.g., ECHA). Disclose conflicts of interest (e.g., funding sources) and cite prior studies transparently to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.